3-cyclopentyl-N-(1-methyl-2-oxoindolin-5-yl)propanamide
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Overview
Description
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities . This interaction often involves the compound binding to its target receptor, which can result in changes to the receptor’s function and subsequently influence various biological processes.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence a variety of biochemical pathways and their downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s likely that the compound’s action results in a variety of molecular and cellular effects.
Preparation Methods
The synthesis of 3-cyclopentyl-N-(1-methyl-2-oxoindolin-5-yl)propanamide can involve several synthetic routes. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-cyclopentyl-N-(1-methyl-2-oxoindolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-cyclopentyl-N-(1-methyl-2-oxoindolin-5-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s indole derivative structure makes it a candidate for studying various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: It has potential therapeutic applications due to its ability to interact with multiple biological targets.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
3-cyclopentyl-N-(1-methyl-2-oxoindolin-5-yl)propanamide can be compared with other indole derivatives, such as:
2-oxoindoline-based acetohydrazides: These compounds have shown notable cytotoxicity toward cancer cell lines and are used in anticancer research.
3-alkenyl-oxindoles: These compounds exhibit multi-kinase inhibitory activity and are studied for their antiproliferative effects.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
3-cyclopentyl-N-(1-methyl-2-oxo-3H-indol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-19-15-8-7-14(10-13(15)11-17(19)21)18-16(20)9-6-12-4-2-3-5-12/h7-8,10,12H,2-6,9,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQOGWUYYYQUGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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